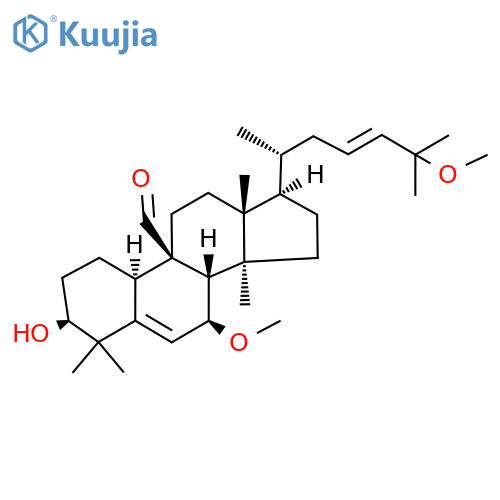Cas no 85372-69-6 (3β-Hydroxy-7β,25- dimethoxycucurbita-5,23-dien-19-al)

85372-69-6 structure
商品名:3β-Hydroxy-7β,25-
dimethoxycucurbita-5,23-dien-19-al
3β-Hydroxy-7β,25- dimethoxycucurbita-5,23-dien-19-al 化学的及び物理的性質
名前と識別子
-
- AKOS040763323
- 3??-Hydroxy-7??,25-dimethoxycucurbita-5,23-dien-19-al
- 85372-69-6
- CHEMBL251909
- (3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-7-methoxy-17-((E,2R)-6-methoxy-6-methylhept-4-en-2-yl)-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta(a)phenanthrene-9-carbaldehyde
- HDMCD cpd
- (3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-7-methoxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde
- (23E)-3beta-hydroxy-7beta,25-dimethoxycucurbita-5,23-dien-19-al
- 3β-Hydroxy-7β,25- dimethoxycucurbita-5,23-dien-19-al
-
- インチ: InChI=1S/C32H52O4/c1-21(11-10-15-28(2,3)36-9)22-14-16-31(7)27-25(35-8)19-24-23(12-13-26(34)29(24,4)5)32(27,20-33)18-17-30(22,31)6/h10,15,19-23,25-27,34H,11-14,16-18H2,1-9H3
- InChIKey: RJZHRGIIKCKCRF-UHFFFAOYSA-N
- ほほえんだ: COC1C=C2C(CCC(O)C2(C)C)C2(CCC3(C)C(CCC3(C)C12)C(C)C\C=C\C(C)(C)OC)C=O |c:3|
計算された属性
- せいみつぶんしりょう: 500.38656014g/mol
- どういたいしつりょう: 500.38656014g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 36
- 回転可能化学結合数: 7
- 複雑さ: 902
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8Ų
- 疎水性パラメータ計算基準値(XlogP): 5.8
3β-Hydroxy-7β,25- dimethoxycucurbita-5,23-dien-19-al 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN6274-5mg |
3β-Hydroxy-7β,25-dimethoxycucurbita-5,23-dien-19-al |
85372-69-6 | 5mg |
¥ 4420 | 2024-07-24 | ||
| TargetMol Chemicals | TN6274-5mg |
3β-Hydroxy-7β,25-dimethoxycucurbita-5,23-dien-19-al |
85372-69-6 | 5mg |
¥ 4420 | 2024-07-20 | ||
| TargetMol Chemicals | TN6274-1 ml * 10 mm |
3β-Hydroxy-7β,25-dimethoxycucurbita-5,23-dien-19-al |
85372-69-6 | 1 ml * 10 mm |
¥ 6720 | 2024-07-20 | ||
| TargetMol Chemicals | TN6274-5 mg |
3β-Hydroxy-7β,25-dimethoxycucurbita-5,23-dien-19-al |
85372-69-6 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
| TargetMol Chemicals | TN6274-1 mL * 10 mM (in DMSO) |
3β-Hydroxy-7β,25-dimethoxycucurbita-5,23-dien-19-al |
85372-69-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6720 | 2023-09-15 | |
| TargetMol Chemicals | TN6274-1 ml * 10 mm |
3β-Hydroxy-7β,25-dimethoxycucurbita-5,23-dien-19-al |
85372-69-6 | 1 ml * 10 mm |
¥ 6720 | 2024-07-24 |
3β-Hydroxy-7β,25- dimethoxycucurbita-5,23-dien-19-al 関連文献
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
85372-69-6 (3β-Hydroxy-7β,25- dimethoxycucurbita-5,23-dien-19-al) 関連製品
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
